
2-Ethyldodecanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyldodecanal is an organic compound with the molecular formula C14H28O. It is an aldehyde with a long carbon chain, making it a member of the aliphatic aldehydes. This compound is known for its distinctive odor and is often used in the fragrance industry. Its structure consists of a twelve-carbon chain with an ethyl group attached to the second carbon and an aldehyde functional group at the terminal carbon.
准备方法
Synthetic Routes and Reaction Conditions: 2-Ethyldodecanal can be synthesized through various methods. One common approach involves the hydroformylation of 1-dodecene, where the olefin undergoes a reaction with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form the aldehyde. The reaction conditions typically include high pressure and temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound is often produced through the oxo process, which involves the hydroformylation of alkenes. This method is favored due to its efficiency and the high yield of the desired aldehyde. The process involves the use of a cobalt or rhodium catalyst and operates under high pressure and temperature conditions.
化学反应分析
Types of Reactions: 2-Ethyldodecanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-ethyldodecanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol, 2-ethyldodecanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones to form β-hydroxy aldehydes or ketones, which can further undergo dehydration to form α,β-unsaturated aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Condensation: Base catalysts such as sodium hydroxide or acid catalysts like sulfuric acid.
Major Products Formed:
Oxidation: 2-Ethyldodecanoic acid.
Reduction: 2-Ethyldodecanol.
Condensation: α,β-unsaturated aldehydes or ketones.
科学研究应用
2-Ethyldodecanal has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including fragrances and flavors.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-Ethyldodecanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in its role as an intermediate in organic synthesis. Additionally, its long carbon chain allows it to interact with hydrophobic regions of biological molecules, potentially affecting their function and activity.
相似化合物的比较
2-Ethyldodecanal can be compared with other similar aliphatic aldehydes, such as:
Dodecanal: A twelve-carbon aldehyde without the ethyl substitution.
2-Methyldodecanal: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylhexanal: A shorter chain aldehyde with an ethyl group on the second carbon.
Uniqueness: The presence of the ethyl group in this compound provides it with unique chemical and physical properties compared to its analogs. This substitution can influence its reactivity, boiling point, and solubility, making it distinct in its applications and behavior in chemical reactions.
属性
IUPAC Name |
2-ethyldodecanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-14(4-2)13-15/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDFOFWKYWTFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598969 |
Source


|
| Record name | 2-Ethyldodecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33861-29-9 |
Source


|
| Record name | 2-Ethyldodecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



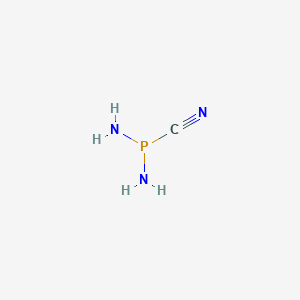
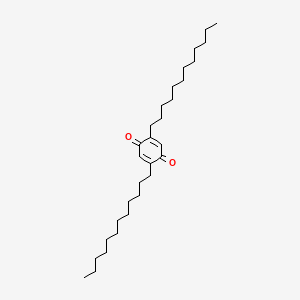
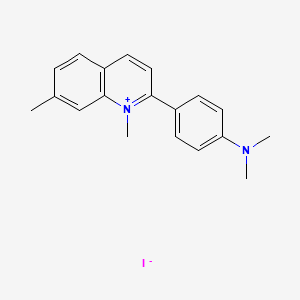
![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)

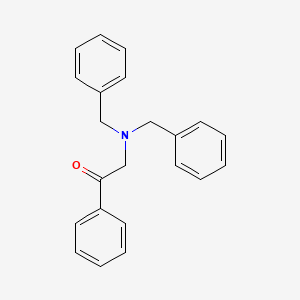

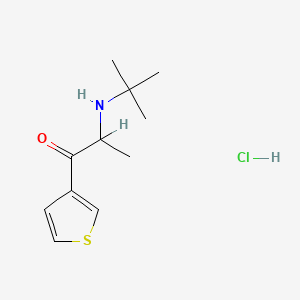
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)

![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)
